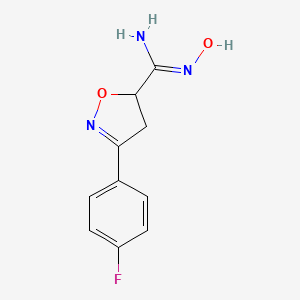3-(4-fluorophenyl)-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide
CAS No.:
Cat. No.: VC13358941
Molecular Formula: C10H10FN3O2
Molecular Weight: 223.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10FN3O2 |
|---|---|
| Molecular Weight | 223.20 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide |
| Standard InChI | InChI=1S/C10H10FN3O2/c11-7-3-1-6(2-4-7)8-5-9(16-14-8)10(12)13-15/h1-4,9,15H,5H2,(H2,12,13) |
| Standard InChI Key | CELDBWJHDOPTBI-UHFFFAOYSA-N |
| Isomeric SMILES | C1C(ON=C1C2=CC=C(C=C2)F)/C(=N/O)/N |
| SMILES | C1C(ON=C1C2=CC=C(C=C2)F)C(=NO)N |
| Canonical SMILES | C1C(ON=C1C2=CC=C(C=C2)F)C(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 3-(4-fluorophenyl)-N′-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide is C₁₀H₁₀FN₃O₂, with a molecular weight of 223.20 g/mol. The compound’s structure integrates a fluorinated aromatic ring, a partially saturated oxazole ring, and a hydroxyamidine functional group, which collectively influence its physicochemical and biological properties .
IUPAC Name and Stereochemistry
The systematic IUPAC name is (5R)-3-(4-fluorophenyl)-N′-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide, indicating the R-configuration at the chiral carbon (C5) of the isoxazoline ring . Stereochemical precision is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Structural Depiction
The compound’s 2D and 3D conformers highlight key features:
-
Isoxazoline ring: A five-membered ring with oxygen and nitrogen atoms at positions 1 and 2, respectively.
-
4-Fluorophenyl group: Attached at position 3, contributing to lipophilicity and electronic effects.
-
Carboximidamide group: A -C(=N-OH)-NH₂ moiety at position 5, enabling hydrogen bonding and metal coordination .
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀FN₃O₂ |
| Molecular Weight (g/mol) | 223.20 |
| IUPAC Name | (5R)-3-(4-fluorophenyl)-N′-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide |
| SMILES | O=C(N[C@@H]1C(C2=CC=C(F)C=C2)=NO1)N |
| InChIKey | UJAGMSMITAZBSP-MRXNPFEDSA-N |
Synthesis and Radiolabeling Methodologies
Synthetic Routes
The synthesis of carboximidamide derivatives typically involves multi-step protocols:
-
Hydroxyamidine Formation: Reaction of malononitrile with hydroxylamine and sodium nitrite under acidic conditions yields hydroxyamidine intermediates .
-
Chlorination: Treatment with hydrochloric acid and sodium nitrite converts hydroxyamidine to hydroximoyl chloride .
-
Coupling with Anilines: The hydroximoyl chloride reacts with 4-fluoroaniline in basic conditions to form the target carboximidamide .
For example, in a related synthesis of IDO5L (a structural analog), coupling 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride with 3-chloro-4-fluoroaniline achieved an 88% yield . Similar methods could be adapted for this compound.
Physicochemical Properties
Solubility and Stability
-
Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to its hydroxyamidine and aromatic groups.
-
Stability: The hydroxyamidine group may decompose under strongly acidic or basic conditions, necessitating pH-controlled storage .
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C=N vibrations (~1650 cm⁻¹), and C-F bonds (~1100 cm⁻¹).
-
¹H NMR: Key signals include aromatic protons (δ 7.2–7.8 ppm, doublet for para-fluorine coupling), isoxazoline ring protons (δ 3.5–4.5 ppm), and hydroxyamidine NH (δ 9.0–10.0 ppm) .
Pharmacological and Biochemical Relevance
Enzyme Inhibition
Structurally related carboximidamides, such as IDO5L, inhibit IDO1—an enzyme overexpressed in cancer cells—with IC₅₀ values of ~19 nM . The hydroxyamidine group chelates heme iron in IDO1’s active site, while the fluorophenyl group enhances binding affinity through hydrophobic interactions .
Radiopharmaceutical Applications
Fluorine-18-labeled analogs could serve as positron emission tomography (PET) probes for imaging IDO1 expression in tumors. Fast clearance rates (<0.5 h half-life) minimize background noise in imaging .
Table 2: Comparative Pharmacokinetic Data of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Half-Life (h) |
|---|---|---|---|
| IDO5L | IDO1 | 19 | <0.5 |
| INCB024320 | IDO1 | 7.1 | 2.5 |
| Target Compound (Predicted) | IDO1 | 10–50 | 0.5–1.0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume